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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)aziridine
Cat. No.: B7904769
Get Quote

Executive Summary

2-(4-Chlorophenyl)aziridine is a high-value, reactive intermediate used primarily in the
synthesis of functionalized phenethylamines, diamines, and imidazopyridines. Characterized by
significant ring strain (~26 kcal/mol) and the electronic influence of the para-chloro substituent,
this compound exhibits a distinct reactivity profile compared to its unsubstituted analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties,
mechanistic reactivity, and critical stability parameters. Researchers must note that the N-H
(unsubstituted) form discussed here is significantly less stable than its N-sulfonyl or N-acyl
derivatives and requires rigorous exclusion of acidic impurities and nucleophiles during
storage.

Chemical Identity & Physicochemical Properties[1]
[2]

The introduction of the chlorine atom at the para position of the phenyl ring exerts an inductive
electron-withdrawing effect (-1), which influences both the acidity of the N-H bond and the
electrophilicity of the aziridine carbon atoms.
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Property Value /| Description
IUPAC Name 2-(4-Chlorophenyl)aziridine
CAS Number 7763-73-7

Molecular Formula CsHsCIN

Molecular Weight 153.61 g/mol

Colorless to pale yellow oil or low-melting solid

Appearance )
(dependent on purity)
N Soluble in DCM, THF, Acetonitrile; sparingly
Solubility ]
soluble in water.
] ] Est. ~7.5-8.0 (Lower than alkyl aziridines due to
pKa (Conjugate Acid)
aryl group)
. ) Est. 110-115°C @ 10 mmHg (Decomposes at
Boiling Point

atmospheric pressure)

Mechanistic Reactivity Profile

The reactivity of 2-(4-chlorophenyl)aziridine is governed by two competing factors: ring strain
release and electronic activation of the benzylic carbon (C2).

Regioselectivity of Ring Opening
The para-chloro substituent modifies the electron density of the aromatic ring, affecting the
regioselectivity of nucleophilic attacks.

o Path A: Nucleophilic Attack (Basic/Neutral Conditions)

Mechanism: SN2

[¢]

o

Site: C3 (Terminal Carbon)

o

Driver: Steric hindrance directs the nucleophile to the less substituted carbon.

Product:

[¢]
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-amino functionalized derivatives (primary amine retained at benzylic position).

o Path B: Acid-Catalyzed/Activated Attack (Lewis Acid)
o Mechanism: SN1-like / Loose SN2
o Site: C2 (Benzylic Carbon)

o Driver: Protonation or Lewis acid coordination to the nitrogen weakens the C-N bonds. The
C2-N bond breaks preferentially because the developing positive charge is stabilized by
the benzylic resonance, despite the destabilizing inductive effect of the p-Cl group.

o Product:

-functionalized phenethylamines.

Visualization of Reactivity Pathways
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Figure 1: Divergent reaction pathways driven by catalyst presence. Acidic conditions favor
benzylic (C2) attack; neutral conditions favor terminal (C3) attack.

Stability & Degradation|[3]

The N-H aziridine moiety is inherently unstable. Without proper handling, 2-(4-
chlorophenyl)aziridine undergoes several degradation pathways.

Cationic Ring-Opening Polymerization (CROP)
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This is the primary failure mode during storage. Traces of acid (even atmospheric CO:z reacting
with moisture) protonate the nitrogen, generating a highly electrophilic aziridinium ion. A second
neutral aziridine molecule acts as a nucleophile, attacking the ring and initiating a chain
reaction.

o Result: Formation of yellowish, insoluble oligomers and polyethylenimine (PEI) derivatives.

e Prevention: Store over solid potassium hydroxide (KOH) or potassium carbonate (K2CO3)
pellets to neutralize trace acids.

Dimerization

In concentrated solutions, two molecules may condense to form 2,5-bis(4-
chlorophenyl)piperazine. This is thermodynamically favored as it creates a stable six-
membered ring.

Hydrolysis

Exposure to moisture leads to ring opening by water, yielding 2-amino-2-(4-
chlorophenyl)ethanol (if C2 attack) or 2-amino-1-(4-chlorophenyl)ethanol (if C3 attack).

Experimental Protocols
Synthesis (Wenker Method Adaptation)

Note: This protocol synthesizes the compound from the corresponding amino alcohol.

Sulfation: Treat 2-amino-2-(4-chlorophenyl)ethanol with chlorosulfonic acid or sulfuric acid at
0°C to form the hydrogen sulfate ester.

o Cyclization: Heat the sulfate ester in a biphasic mixture of toluene and aqueous NaOH (40%

wiw).

» Extraction: The aziridine forms and partitions into the toluene layer.

 Purification: Dry the organic layer with K2COs (Crucial: Do not use acidic drying agents like
silica or MgSOa4 which can trigger polymerization). Concentrate under reduced pressure.

» Validation: 1H NMR should show characteristic aziridine ring protons at

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7904769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1.5-3.0 ppm (multiplets).

Storage & Handling Workflow

Synthesized/Received
2-(4-Chlorophenyl)aziridine

Immediate Use?

Use in Reaction
(Keep Cold < 0°C)

(Additive: Solid K2CO3 or KOH pellets) (Temp: -20°C to -80°C)

Click to download full resolution via product page

Long-Term Storage

(Solvent: Anhydrous Toluene/Ether

Figure 2: Decision tree for handling and storage to prevent polymerization.

Safety Considerations

o Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and
carcinogens.

o Skin Contact: Rapidly absorbed. Can cause severe burns and sensitization.

o Decontamination: All glassware and spills should be treated with a solution of sodium
thiosulfate or dilute acid followed by base to quench the ring before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7904769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

